molecular formula C19H21NOS B12413575 N-Methyl Duloxetine-d7

N-Methyl Duloxetine-d7

カタログ番号: B12413575
分子量: 318.5 g/mol
InChIキー: JFTURWWGPMTABQ-DCMMJBMPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

N-メチル・デュロキセチン-d7は、次のようないくつかの種類の化学反応を起こします。

科学研究での応用

N-メチル・デュロキセチン-d7は、次のようなさまざまな科学研究で使用されています。

科学的研究の応用

Analgesic Properties

N-Methyl Duloxetine-d7 has been investigated for its analgesic effects, particularly in postoperative pain management. A study demonstrated that both R-Duloxetine and N-Methyl Duloxetine significantly reduced postoperative allodynia and hyperalgesia in animal models. The results indicated a reduction in pain responses by approximately 89% to 99% when administered locally prior to surgical incision. Systemic administration also showed efficacy, albeit to a lesser extent .

Table 1: Analgesic Efficacy of this compound

Administration RouteDosage (mg)Pain Reduction (%)
Local (Subcutaneous)289-99
Systemic (Intraperitoneal)1053-69

Clinical Implications

The implications of using this compound extend beyond pain management. Its efficacy in treating conditions such as diabetic peripheral neuropathy and fibromyalgia has been documented, suggesting that it may provide moderate improvements in pain and function in chronic pain conditions. Evidence indicates that serotonin-norepinephrine reuptake inhibitors like duloxetine can enhance quality of life for patients suffering from these conditions .

Case Studies and Research Findings

Several studies have explored the adverse events associated with duloxetine treatments, emphasizing the importance of comprehensive reporting in clinical trials. A systematic review highlighted discrepancies in reporting serious adverse events across different data sources, underscoring the need for thorough documentation to ensure reliable outcomes in future research involving this compound .

Table 2: Summary of Adverse Events Reporting

Source TypeNumber of StudiesReported Serious Adverse Events (%)
Published Articles4261
Study Reports5884
Registries2434.7
Meta-analyses2130.4

Future Research Directions

Ongoing research is needed to further elucidate the pharmacological profile of this compound, particularly regarding its long-term effects and potential applications in other therapeutic areas such as anxiety disorders and chronic pain syndromes. Investigating its interactions with various signaling pathways could provide insights into optimizing treatment regimens for patients with complex pain conditions.

類似化合物との比較

N-Methyl Duloxetine-d7 is similar to other serotonin and norepinephrine reuptake inhibitors such as:

this compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise pharmacokinetic studies .

生物活性

N-Methyl Duloxetine-d7, a deuterated analog of the well-known antidepressant duloxetine, is primarily utilized in research settings to investigate its pharmacological properties and metabolic pathways. This compound exhibits significant biological activity as a dual serotonin and norepinephrine reuptake inhibitor (SNRI), which is crucial for the treatment of various mood disorders and pain conditions. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with related compounds.

  • Molecular Formula : C19_{19}H14_{14}D7_7NOS
  • Molecular Weight : 318.48 g/mol
  • CAS Number : 1217657-97-0

The incorporation of deuterium (denoted by "d7") enhances the compound's tracking capabilities in metabolic studies, allowing researchers to gain insights into its pharmacokinetics that are not possible with non-deuterated counterparts.

This compound functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission. This mechanism is essential for its therapeutic effects in treating major depressive disorder and other related conditions. Notably, it has a weaker inhibitory effect on dopamine reuptake compared to serotonin and norepinephrine .

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of duloxetine, with several key characteristics:

  • Maximum Plasma Concentration (Cmax) : Approximately 47 ng/mL to 110 ng/mL depending on dosage.
  • Elimination Half-Life : Approximately 10-12 hours.
  • Volume of Distribution : About 1640 L.

Factors influencing pharmacokinetics include patient demographics such as sex, age, ethnicity, and genetic variations in cytochrome P450 enzymes (specifically CYP2D6 and CYP1A2) which metabolize the drug .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other SNRIs. Below is a comparative table highlighting key features:

Compound NameMolecular FormulaKey Features
N-Methyl DuloxetineC18_{18}H19_{19}NOSNon-deuterated version; widely used antidepressant
DesvenlafaxineC16_{16}H19_{19}NOSActive metabolite of venlafaxine; similar mechanism
VenlafaxineC17_{17}H27_{27}NOSSerotonin-norepinephrine reuptake inhibitor
MilnacipranC15_{15}H22_{22}N2_2O2_2SDual reuptake inhibitor; primarily used for fibromyalgia

The unique feature of this compound lies in its deuterated structure, which provides precise tracking capabilities in metabolic studies.

Case Studies and Research Findings

Research involving this compound has focused on its interactions within biological systems. Studies have demonstrated that it effectively inhibits serotonin and norepinephrine reuptake transporters, crucial for mood regulation and pain perception. Furthermore, its metabolic pathways have been explored, revealing significant biotransformation into various metabolites through enzymatic processes involving cytochrome P450 enzymes .

In clinical settings, duloxetine has shown efficacy in treating generalized anxiety disorder (GAD), with notable improvements in Hamilton Anxiety Rating Scale (HAM-A) scores when compared to placebo .

特性

分子式

C19H21NOS

分子量

318.5 g/mol

IUPAC名

(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/t18-/m0/s1/i3D,4D,5D,7D,8D,9D,10D

InChIキー

JFTURWWGPMTABQ-DCMMJBMPSA-N

異性体SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCN(C)C)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H]

正規SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。